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molecular formula C6H11BrO2 B109950 Isobutyl bromoacetate CAS No. 59956-48-8

Isobutyl bromoacetate

Cat. No. B109950
M. Wt: 195.05 g/mol
InChI Key: UOUQDZFAJUNYQQ-UHFFFAOYSA-N
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Patent
US04965286

Procedure details

41 g (0.2 mol) of bromoacetyl bromide are dissolved in 400 ml of tetrahydrofuran, and a mixture of 36 ml of triethylamine and 15 g of sec-butanol, dissolved in 20 ml of tetrahydrofuran, is added at 20° C. The mixture is stirred at 20° C. for 8 hours and extracted using water/methylene chloride. After drying, rotary evaporation and distillation, 13.9 g (36% of theory) of 2-methyl-propyl bromoacetate are obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6](N(CC)CC)C.[CH:13]([OH:17])([CH2:15][CH3:16])C>O1CCCC1>[Br:1][CH2:2][C:3]([O:17][CH2:13][CH:15]([CH3:16])[CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(CC)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 20° C
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
rotary evaporation and distillation, 13.9 g (36% of theory) of 2-methyl-propyl bromoacetate
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
BrCC(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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